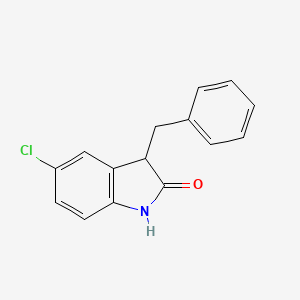

3-Benzyl-5-chloro-indolin-2-one

Description

Significance of the Indolin-2-one Heterocyclic System in Modern Organic Chemistry and Chemical Biology

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to interact with a wide range of biological targets. This versatility stems from the core's unique combination of a rigid bicyclic framework and the presence of hydrogen bond donors and acceptors. These features allow for the design of derivatives that can selectively bind to the active sites of various enzymes and receptors.

Historically, the chemistry of indoles, the parent structures of indolin-2-ones, began in the 19th century. A pivotal moment was the development of the Fischer indole (B1671886) synthesis in 1883, which revolutionized the creation of these heterocyclic compounds. Indolin-2-one derivatives are now recognized as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.govrsc.org The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making indolin-2-ones a fertile ground for the development of targeted therapies. nih.govnih.gov

Beyond oncology, these compounds have shown promise in treating a spectrum of conditions. For instance, certain derivatives exhibit neuroprotective properties, offering potential avenues for treating neurodegenerative diseases. nih.gov Others have been investigated for their anti-inflammatory, antimicrobial, and antiviral activities. researchgate.net The broad therapeutic potential of the indolin-2-one system underscores its enduring importance in the quest for novel therapeutic agents.

Overview of the 3-Benzyl-5-chloro-indolin-2-one Substructure within the Broader Indolin-2-one Chemical Space

The this compound substructure incorporates two key modifications to the basic indolin-2-one framework that significantly influence its chemical and biological properties.

The benzyl (B1604629) group at the 3-position introduces a bulky, lipophilic moiety. The substitution at this position is critical for modulating the biological activity of indolin-2-one derivatives. The presence of a benzyl group can enhance binding affinity to target proteins through hydrophobic interactions. For example, in the context of neurodegenerative diseases, N-benzyl substitution on related indolinone-diene analogs has been shown to increase binding to α-synuclein fibrils, which are implicated in Parkinson's disease. nih.govnih.gov

The chlorine atom at the 5-position is an electron-withdrawing group that can alter the electronic properties of the entire molecule. Halogenation at this position is a common strategy in medicinal chemistry to improve metabolic stability and enhance binding affinity. The presence of a chlorine atom can be crucial for the biological activity of various heterocyclic compounds. nih.gov For instance, in a series of N-benzylcytisine derivatives with leishmanicidal activity, the chloro-substituted compound demonstrated significantly stronger inhibition. nih.gov In the context of indolin-2-ones, the 5-chloro substitution has been explored in the development of potent inhibitors for enzymes like EGFR and BRAF, which are key targets in cancer therapy. nih.govmdpi.com

The combination of a 3-benzyl group and a 5-chloro substituent in the indolin-2-one scaffold is therefore expected to yield compounds with distinct pharmacological profiles, meriting further investigation.

Academic Research Perspectives and the Evolving Role of Indolin-2-one Derivatives

Academic research on indolin-2-one derivatives has been dynamic, continuously uncovering new therapeutic applications. A significant focus has been on their role as kinase inhibitors. By modifying the substituents on the indolin-2-one core, researchers have been able to develop compounds that selectively target specific kinases, such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and cyclin-dependent kinases (CDKs). nih.govrsc.org This has led to the development of approved anticancer drugs like Sunitinib, which features an indolin-2-one core.

Recent studies have expanded the scope of indolin-2-one research beyond kinase inhibition. For example, derivatives are being investigated as neuroprotective agents for conditions like Alzheimer's and Parkinson's disease. nih.gov Research has also delved into their potential as anti-inflammatory agents, with some derivatives showing the ability to inhibit the production of pro-inflammatory cytokines.

The development of novel synthetic methodologies to create diverse libraries of indolin-2-one derivatives is another active area of academic pursuit. These efforts aim to facilitate the exploration of the vast chemical space around this scaffold and to identify new lead compounds for various diseases.

Key Research Trajectories and Future Directions for Indolin-2-one Scaffold Exploration

The future of indolin-2-one research is poised to follow several key trajectories. One major direction is the development of next-generation kinase inhibitors with improved selectivity and potency, as well as the ability to overcome drug resistance. This involves the design of compounds that can target mutant forms of kinases that arise during cancer treatment. nih.govmdpi.com

Another promising avenue is the exploration of these derivatives for a wider range of therapeutic targets beyond kinases. This includes their potential as modulators of protein-protein interactions and as agents targeting epigenetic mechanisms.

Furthermore, there is a growing interest in the application of computational methods, such as molecular docking and dynamic simulations, to guide the design of new indolin-2-one derivatives with desired biological activities. nih.gov These in silico approaches can help to predict the binding modes of these compounds with their targets and to prioritize synthetic efforts.

The synthesis of polycyclic fused indoline (B122111) scaffolds is also an area of active investigation, aiming to create more complex and rigid structures with potentially enhanced biological selectivity. polimi.it

Structure

3D Structure

Properties

Molecular Formula |

C15H12ClNO |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

3-benzyl-5-chloro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C15H12ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,17,18) |

InChI Key |

SGQODJAGKYIRRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Cl)NC2=O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 3 Benzyl 5 Chloro Indolin 2 One Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. Its ability to probe the local magnetic environments of atomic nuclei allows for a detailed mapping of the molecular structure.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in a molecule.

In the ¹H NMR spectrum of a typical 3-benzyl-5-chloro-indolin-2-one analogue, distinct signals corresponding to the aromatic protons of the indole (B1671886) and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyl group, and the NH proton of the indolinone ring are observed. For instance, in the ¹H NMR spectrum of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid, the indole NH proton appears as a singlet at δ 11.92 ppm, while the aromatic protons of the indole ring are observed as a doublet at δ 7.89 ppm and a doublet at δ 7.44 ppm. mdpi.com The protons of the phenethyl group and the methylene bridge also show characteristic signals. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. This information is crucial for confirming the carbon skeleton of the molecule. For example, in a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, the carbonyl carbon of the carboxylic acid group resonates around δ 173.1 ppm, while the carbons of the pyrazole (B372694) and indole rings appear at their characteristic chemical shifts. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Analogue

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | ~11.0 - 12.0 (s) | - |

| Indole Aromatic CH | ~7.0 - 8.0 (m) | ~110 - 140 |

| Benzyl Aromatic CH | ~7.0 - 7.5 (m) | ~125 - 140 |

| Benzyl CH₂ | ~4.0 - 4.5 (s) | ~35 - 45 |

| Indolinone C=O | - | ~170 - 180 |

| Indolinone C-Cl | - | ~125 - 130 |

| Note: The chemical shifts are approximate and can vary depending on the specific analogue and the solvent used. |

While 1D NMR provides information about the chemical shifts of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule. For example, in a substituted phenethyl group, COSY would show correlations between the adjacent methylene protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edulibretexts.org It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. libretexts.org An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Table 2: Application of 2D NMR Techniques in Structural Elucidation

| 2D NMR Technique | Information Provided | Example Application for this compound Analogues |

| COSY | ¹H-¹H correlations (2-3 bonds) | Identifying coupled protons within the benzyl and indole aromatic rings. |

| HMQC/HSQC | ¹H-¹³C one-bond correlations | Assigning the carbon signals of the benzyl and indolinone moieties. |

| HMBC | ¹H-¹³C multiple-bond correlations (2-3 bonds) | Confirming the attachment of the benzyl group to the C-3 position of the indolinone ring. |

For analogues of this compound that possess a double bond at the C-3 position (i.e., 3-benzylidene-5-chloro-indolin-2-one derivatives), the possibility of E/Z isomerism arises. ¹H NMR spectroscopy is a key technique for distinguishing between these isomers. nih.gov The chemical shift of the vinylic proton at the exocyclic double bond is highly dependent on its spatial relationship with the carbonyl group of the indolinone ring. pearson.com

In the Z-isomer, the vinylic proton is typically deshielded due to its proximity to the electron-withdrawing carbonyl group, resulting in a downfield chemical shift. Conversely, in the E-isomer, this proton is generally found at a more upfield position. The integration of the signals for the vinylic protons in the ¹H NMR spectrum can be used to determine the ratio of the E and Z isomers in a mixture. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, can provide definitive proof of the stereochemistry by identifying through-space interactions between protons. For example, a strong NOE between the proton at the C-4 position of the indole ring and the vinylic proton would confirm an E,E configuration in certain diene analogues. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is routinely used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar, and often non-volatile, compounds. nih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gaseous ions. This method typically results in the formation of protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation. researchgate.net High-resolution ESI-MS (HRESI-MS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. mdpi.com

EI-MS is a classic hard ionization technique where the sample is bombarded with a high-energy electron beam (typically 70 eV). uni-saarland.de This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. uni-saarland.delibretexts.org The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be used for structural elucidation and identification by comparison with spectral libraries. uni-saarland.de The fragmentation patterns are often predictable based on the functional groups present in the molecule. libretexts.orgaip.org For instance, in this compound analogues, characteristic fragmentations would include cleavage of the bond between the C-3 position and the benzyl group, as well as fragmentations within the benzyl and indolinone moieties.

Table 3: Comparison of ESI-MS and EI-MS for the Analysis of this compound Analogues

| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (EI-MS) |

| Ionization Method | Soft Ionization | Hard Ionization |

| Primary Ion Observed | [M+H]⁺ or other adducts | M⁺˙ (Molecular Ion) |

| Fragmentation | Minimal | Extensive and reproducible |

| Primary Application | Accurate molecular weight determination | Structural elucidation via fragmentation patterns |

| Sample State | Solution | Volatile or semi-volatile |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of novel compounds. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically in the low parts-per-million (ppm) range, which allows for the unambiguous assignment of a molecular formula. uantwerpen.be This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental makeups.

For analogues of this compound, HRMS is used to confirm their successful synthesis and purity. For instance, in the characterization of newly synthesized indolin-2-one derivatives, electrospray ionization (ESI) is a common HRMS technique employed. nih.govmdpi.com The high resolving power of modern instruments like Quadrupole Time-of-Flight (QToF) and Orbitrap mass analyzers can even resolve the isotopic fine structure of molecules, providing a unique "fingerprint" that helps to definitively assign the correct elemental composition. uantwerpen.be

Table 1: Illustrative HRMS Data for an Indolin-2-one Analogue

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |

| 9-Hydroxy-5-isopropyl-7-phenyl-5H-indeno[1,2-b]indol-10-one | 320.1645 | 320.1649 | C₂₁H₂₂NO₂ |

This table is illustrative and based on data for a related indeno[1,2-b]indole (B1252910) derivative to demonstrate the application of HRMS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be detected. For this compound and its analogues, IR spectroscopy provides key information about their structural integrity.

The IR spectra of indolin-2-one derivatives typically exhibit several characteristic absorption bands:

N-H Stretching: A band in the region of 3456–3346 cm⁻¹ is indicative of the N-H bond in the indolin-2-one ring. mdpi.comfarmaceut.org

C=O Stretching: A strong absorption band between 1700 cm⁻¹ and 1760 cm⁻¹ corresponds to the carbonyl group of the lactam (amide) in the five-membered ring. farmaceut.orgnih.govlibretexts.org The exact position can be influenced by substituents.

C=C Stretching: Aromatic C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ range. libretexts.orglumenlearning.com

C-H Stretching: Aromatic and aliphatic C-H stretching bands appear above and below 3000 cm⁻¹, respectively. libretexts.orgresearchgate.net Aromatic C-H stretches are generally found between 3100-3000 cm⁻¹. libretexts.orglumenlearning.com

C-N Stretching: The C-N bond of the lactam shows absorption in the fingerprint region, typically around 1251-1388 cm⁻¹. mdpi.comimpactfactor.org

C-Cl Stretching: The C-Cl bond will also have a characteristic absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Typical IR Absorption Bands for Indolin-2-one Analogues

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3456–3346 | Medium-Strong |

| C-H Stretch (Aromatic) | 3100–3000 | Medium |

| C-H Stretch (Aliphatic) | 3000–2850 | Medium |

| C=O Stretch (Lactam) | 1760–1700 | Strong |

| C=C Stretch (Aromatic) | 1600–1400 | Medium-Weak |

| C-N Stretch | 1388–1251 | Medium |

This table is a compilation of typical ranges from multiple sources. mdpi.comfarmaceut.orglibretexts.orglibretexts.orglumenlearning.comimpactfactor.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For this compound and its analogues, the presence of the aromatic rings and the carbonyl group leads to characteristic electronic transitions:

π → π* transitions: These are typically high-energy transitions that occur in molecules with double or triple bonds, such as the benzene (B151609) rings and the C=C bond of the indolinone core. slideshare.netlibretexts.org These transitions usually result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the lactam) to an anti-bonding π* orbital. slideshare.netlibretexts.org These transitions are generally less intense than π → π* transitions. libretexts.orgyoutube.com

The extent of the conjugated system in these molecules significantly influences the λmax. A more extended conjugated system will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org The UV-Vis spectra of these compounds can be used to compare the electronic effects of different substituents on the indolin-2-one core.

X-ray Crystallography for Precise Solid-State Structure Elucidation and Conformational Analysis

For analogues of this compound, single-crystal X-ray diffraction analysis can unequivocally confirm the molecular structure. acs.org It can reveal the relative stereochemistry of chiral centers and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov For example, studies on related (E)-5-chloro-3-(2,6-dichloro-benzylidene)-indolin-2-one have detailed the planarity of the molecule and the nature of intermolecular hydrogen bonds. nih.govnih.gov The conformation adopted in the solid state can be influenced by steric and electronic factors of the substituents. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Characterization of Chiral Derivatives

When this compound or its analogues are chiral, chiroptical spectroscopy techniques like Circular Dichroism (CD) become essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of enantiomers and studying their conformational properties in solution.

The interaction of circularly polarized light with chiral molecules can lead to phenomena like photoelectron circular dichroism (PECD), which is an asymmetry in the emission of photoelectrons. aps.org For chiral indolin-2-one derivatives, CD spectra can provide a unique fingerprint for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. The electronic transitions observed in UV-Vis spectroscopy will give rise to corresponding bands in the CD spectrum for a chiral compound, but with positive or negative signs depending on the enantiomer. This allows for the differentiation and characterization of individual enantiomers.

Structure Activity Relationship Sar Studies of Substituted Indolin 2 Ones with Emphasis on 3 Benzyl and 5 Chloro Modification Effects

Methodological Frameworks for Systematic SAR Investigations in Indolin-2-one Chemistry

The exploration of the vast chemical space of indolin-2-one derivatives necessitates systematic and efficient methodological frameworks for establishing robust structure-activity relationships (SAR). A cornerstone of this process is the synthesis of focused compound libraries, which allows for the systematic variation of substituents at key positions of the indolin-2-one core. researchgate.net

Key Methodologies:

Combinatorial Chemistry and Parallel Synthesis: These techniques enable the rapid generation of a multitude of analogs, facilitating a broad exploration of the SAR landscape. For instance, the Knoevenagel condensation is a widely employed reaction to introduce diverse substituents at the C-3 position of the indolin-2-one ring. nih.gov

Computational Modeling: In silico methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are instrumental in rationalizing and predicting the biological activity of novel compounds. nih.govkab.ac.ug Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) help in understanding the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target. nih.gov

Molecular Docking: This computational tool predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that govern binding affinity and selectivity. nih.gov

These integrated approaches, combining synthetic chemistry with advanced computational methods, provide a powerful platform for the systematic investigation of SAR in indolin-2-one chemistry, guiding the design of more potent and selective drug candidates.

Influence of the Benzyl (B1604629) Group at the C-3 Position on Molecular Recognition and Biological Interactions

The introduction of a benzyl group at the C-3 position of the indolin-2-one scaffold significantly influences the molecule's interaction with biological targets. The nature and substitution pattern of this benzylidene moiety are critical determinants of activity and selectivity. nih.govacs.org

Research has demonstrated that the presence of bulky groups on the phenyl ring of the 3-benzylidene substituent can confer high selectivity towards certain receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and Her-2. nih.govacs.org This suggests that the benzyl group plays a crucial role in directing the molecule to specific binding pockets and establishing key interactions that differentiate between various kinases.

Role of Halogenation (e.g., Chlorine at C-5) in Modulating Compound Potency and Selectivity

Halogenation, particularly chlorination at the C-5 position of the indolin-2-one ring, is a common strategy to enhance the potency and modulate the selectivity of these compounds. The introduction of a chlorine atom can influence the electronic properties, lipophilicity, and metabolic stability of the molecule, all of which can have a significant impact on its pharmacological profile.

Moreover, the presence of a chlorine atom on the indolin-2-one ring can also influence the compound's selectivity. By altering the electronic distribution and steric profile of the molecule, the chlorine substituent can favor binding to one biological target over another. This is a critical aspect in the design of targeted therapies, where minimizing off-target effects is paramount.

| Compound Modification | Effect on Activity | Reference |

| Replacement of Fluoro with Chloro at C-5 | Increased potency against A549 lung cancer cells | nih.gov |

| Introduction of Bromo, Hydrogen, or Methyl at C-5 | Decreased potency | nih.gov |

Effects of N-Substitution (e.g., Benzyl Group) on the Indolin-2-one Scaffold's Conformational Landscape and Pharmacological Profile

Substitution at the N-1 position of the indolin-2-one ring, for instance with a benzyl group, can have a profound impact on the molecule's conformational flexibility and, consequently, its pharmacological properties. The N-substituent can influence the orientation of the other substituents on the indolin-2-one core, thereby affecting how the molecule presents itself to its biological target.

The introduction of an N-benzyl group has been shown to increase the binding affinity of certain indolin-2-one derivatives to α-synuclein fibrils, which are implicated in Parkinson's disease. nih.govresearchgate.net This suggests that the N-benzyl group may adopt a conformation that enhances the interactions with the target protein.

Exploration of Substituent Effects on Specific Biological Targets and Mechanisms

The versatility of the indolin-2-one scaffold allows for the development of inhibitors targeting a wide range of biological molecules, particularly protein kinases. scirp.org The specific substitutions on the indolin-2-one ring are crucial for determining the compound's selectivity and mechanism of action. nih.govacs.org

Receptor Tyrosine Kinases (RTKs):

VEGFR: 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have demonstrated high specificity for the Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. nih.govacs.org The indolin-2-one core is considered essential for VEGFR inhibition, with substitutions at the C-3 position playing a critical role in antiangiogenic and anticancer activities. nih.gov

EGFR and Her-2: Indolin-2-ones with bulky substituents on the 3-benzylidene ring have shown high selectivity for the Epidermal Growth Factor Receptor (EGFR) and Her-2, both of which are important targets in cancer therapy. nih.govacs.org

PDGFR: Compounds with an extended side chain at the C-3 position have exhibited high potency and selectivity against the Platelet-Derived Growth Factor Receptor (PDGFR). nih.govacs.org

Other Biological Targets:

Anti-inflammatory agents: Certain 3-substituted-indolin-2-one derivatives have been identified as potent anti-inflammatory agents by inhibiting the production of nitric oxide and pro-inflammatory cytokines. mdpi.com

Neuroprotective agents: Some 3-substituted indolin-2-ones have shown promise as neuroprotective agents, highlighting the broad therapeutic potential of this class of compounds. nih.gov

The ability to tune the selectivity of indolin-2-one derivatives through specific substitutions makes them a valuable platform for the development of targeted therapies for a variety of diseases.

Conformational and Stereochemical Aspects in Ligand-Target Binding

The three-dimensional arrangement of atoms in an indolin-2-one derivative, including its conformation and stereochemistry, is a critical factor in its interaction with a biological target. The specific geometry of the molecule determines how well it fits into the binding site and the nature of the intermolecular interactions it can form.

Isomerism:

Conformational Analysis:

The flexibility of the indolin-2-one scaffold and its substituents allows the molecule to adopt various conformations. The N-substituent, in particular, can significantly influence the conformational landscape of the indolin-2-one ring. nih.govresearchgate.net Understanding the preferred conformations of these molecules is essential for designing compounds that can present the optimal geometry for binding to their target.

Computational methods, such as molecular orbital calculations and 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are valuable tools for studying the conformation and stereochemistry of indolin-2-one derivatives. nih.govnih.govrsc.org These studies provide crucial insights into the structural features that govern ligand-target binding and are instrumental in the rational design of more effective and selective therapeutic agents.

Computational Chemistry and Molecular Modeling of 3 Benzyl 5 Chloro Indolin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and predict the reactivity of 3-Benzyl-5-chloro-indolin-2-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives of indolin-2-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to optimize the molecular geometry and calculate various molecular properties. nih.govmdpi.comnih.govdntb.gov.ua These calculations can be carried out in both the gas phase and in the presence of solvents to mimic physiological conditions. nih.gov

Key molecular properties of this compound and its analogs that can be determined using DFT include:

Optimized Molecular Structure: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. epstem.net

Thermodynamic Properties: Parameters such as total energy, entropy, and thermal capacity can be calculated. epstem.net

Electronic Properties: Important descriptors like electronegativity, electron affinity, chemical hardness, and softness are determined to understand the molecule's electronic behavior. epstem.net

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-311G(d,p) | Predicts the most stable 3D structure. |

| Total Energy | DFT/B3LYP/6-311G(d,p) | Indicates the overall stability of the molecule. |

| Dipole Moment | DFT/B3LYP/6-311G(d,p) | Measures the polarity of the molecule. |

| Mulliken Atomic Charges | DFT/B3LYP/6-31G(d,p) | Reveals the charge distribution on individual atoms. researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgmnstate.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For this compound derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov For instance, in a related compound, (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one, the LUMO was found to be more localized on the nitrobenzylidene moiety, indicating its role as an electron acceptor. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. mdpi.comresearchgate.net It helps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attacks, respectively.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability. |

| LUMO Energy (ELUMO) | - | Electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. dntb.gov.uanih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the binding mode of active molecules. For this compound and its analogs, docking studies are performed to predict their interactions with various protein targets, such as kinases and receptors implicated in diseases like cancer. nih.gov

The docking process involves:

Preparation of the Receptor and Ligand: The 3D structures of the protein target and the ligand (this compound) are prepared.

Defining the Binding Site: The active site of the receptor is identified.

Docking and Scoring: The ligand is placed in various conformations within the binding site, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol).

Docking studies on similar indolin-2-one derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of target proteins. nih.govmdpi.com These interactions are crucial for the biological activity of the compounds.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the complex in a simulated physiological environment. mdpi.comnih.gov

For the this compound-protein complex predicted by docking, an MD simulation can:

Assess the stability of the binding pose over time.

Analyze the flexibility of the ligand and the protein.

Calculate the binding free energy using methods like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).

MD simulations of related compounds have been used to confirm the stability of docked complexes and to understand the dynamic nature of the interactions. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net 2D-QSAR and 3D-QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govmdpi.com

For a series of this compound analogs, a QSAR study would involve:

Data Set Preparation: A set of molecules with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

QSAR models for similar heterocyclic compounds have successfully identified key structural features that influence their biological activity. nih.govnih.gov

In Silico Approaches for Reaction Mechanism Prediction and Catalyst Design

Computational methods can also be employed to predict the mechanisms of chemical reactions and to design efficient catalysts. For the synthesis of this compound and its derivatives, DFT calculations can be used to:

Elucidate the reaction pathway and identify transition states.

Calculate activation energies to determine the feasibility of a proposed mechanism.

Design catalysts that can lower the activation energy and improve reaction yields.

Studies on the synthesis of related indole (B1671886) derivatives have utilized computational approaches to understand the reaction mechanisms. nih.gov Network-based inference methods are also emerging as powerful tools for predicting the mechanism of action of chemical compounds. nih.gov

Mechanistic Biological Investigations of Indolin 2 One Derivatives As Modulators of Biological Targets Excluding Clinical Outcomes

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cellular signaling pathways that govern cell growth, proliferation, and differentiation. nih.gov The indolin-2-one scaffold has proven to be a versatile platform for developing inhibitors that can selectively target these kinases. benthamscience.com

Research has demonstrated that 3-substituted indolin-2-ones can be engineered to exhibit selectivity for different RTKs. nih.gov By modifying the substituents on the indolin-2-one core, researchers have developed compounds that show specific inhibition of ligand-dependent autophosphorylation of various RTKs at submicromolar concentrations in cellular assays. nih.gov

Structure-activity relationship (SAR) studies have revealed key determinants of this selectivity:

VEGFR (Flk-1) Selectivity: Derivatives featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group on the indolin-2-one core are highly specific for inhibiting the Vascular Endothelial Growth Factor Receptor (VEGF), specifically Flk-1. nih.gov VEGFR-2 is a primary mediator of the cellular responses to VEGF, initiating downstream signals for angiogenesis and tumor proliferation. nih.gov

EGF and Her-2 Selectivity: Compounds with a 3-(substituted benzylidenyl) structure, particularly those with bulky groups on the phenyl ring, demonstrate high selectivity towards the Epidermal Growth Factor (EGF) receptor and Her-2. nih.gov

PDGF and VEGFR (Flk-1) Selectivity: A compound with an extended side chain at the C-3 position of the indolin-2-one has shown both high potency and selectivity against the Platelet-Derived Growth Factor (PDGF) receptor and VEGFR (Flk-1). nih.gov

The inhibitory activities of various indolin-2-one derivatives against different kinases highlight the tunability of this chemical scaffold.

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives against Receptor Tyrosine Kinases

| Compound Type | Target Kinase(s) | Key Structural Feature | Potency |

|---|---|---|---|

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one | VEGFR (Flk-1) | Five-membered heteroaryl ring at C-3 | Submicromolar |

| 3-(substituted benzylidenyl)indolin-2-one | EGF, Her-2 | Bulky phenyl ring substituent at C-3 | Submicromolar |

The mechanism of RTK inhibition by indolin-2-one derivatives is primarily through competitive inhibition at the ATP-binding site. researchgate.net Both crystallographic studies and computational modeling have provided detailed insights into how these molecules interact with the kinase domain.

Crystallographic data of indolin-2-one derivatives complexed with kinases like FGFR1 and RET have confirmed their binding within the ATP pocket. crick.ac.ukscienceopen.com A common binding mode involves the oxindole (B195798) core of the inhibitor occupying the adenine (B156593) region of the ATP-binding site. scienceopen.com Key interactions typically include the formation of hydrogen bonds between the cyclic amide atoms of the indolin-2-one and residues in the hinge region of the kinase, such as glutamate (B1630785) and alanine. crick.ac.ukscienceopen.com

For instance, molecular docking studies of indolin-2-one derivatives with Aurora B kinase show that the indolin-2-one carbonyl group forms a crucial hydrogen bond with Ala173 in the hinge region, while the NH group can bond with Glu171. whiterose.ac.uk Similarly, studies on RET kinase inhibitors revealed that the compounds bind in the ATP pocket and establish two hydrogen bonds with the kinase hinge region. crick.ac.uk These structural analyses confirm molecular modeling predictions and help in refining the design of more potent and selective inhibitors. crick.ac.uk

Src Family Kinase (SFK) Inhibitory Mechanisms (e.g., Fyn, Lyn, Hck)

The Src family of kinases (SFKs), which includes Fyn, Lyn, and Hck, are non-receptor tyrosine kinases that are critical in regulating cell communication and responses. nih.gov Dysregulation of these kinases is implicated in diseases like cancer and autoimmune disorders. nih.gov Certain indolin-2-one derivatives have been identified as inhibitors of SFKs. For example, SU6656 is an indolin-2-one derivative that inhibits Src, Fyn, Yes, and Lyn kinases. researchgate.net The primary mechanism of inhibition involves blocking the phosphorylation of the SFK receptors, which in turn disrupts intracellular signaling pathways. nih.gov In some cellular contexts, SFKs like Fyn and Lyn can be activated by growth factors such as CSF-1, and their activity can be part of signaling pathways that are independent of direct receptor binding. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant target for conditions like type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B can enhance insulin receptor signaling. nih.gov PTP1B dephosphorylates the insulin receptor and its substrates, and its inhibition is a strategy to enhance insulin sensitivity. mdpi.comnih.gov

Indolin-2-one derivatives are among the various classes of compounds investigated as PTP1B inhibitors. researchgate.net The inhibitory mechanism can be either competitive or non-competitive. Competitive inhibitors often bind to the active site of PTP1B. nih.gov For example, kinetic analyses of some natural product inhibitors revealed a competitive mode of action, suggesting they bind to the active site within PTP1B. nih.gov Other inhibitors may act allosterically, binding to a site other than the active site to modulate the enzyme's function. researchgate.net The development of PTP1B inhibitors is challenging due to the high conservation of the active site among PTPs, necessitating strategies that target allosteric sites or specific mRNA sequences to achieve selectivity. nih.gov

Modulation of Apoptotic Pathways and Cellular Processes

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. biosynth.com The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. biosynth.com Indolin-2-one derivatives have been shown to modulate these pathways, often leading to the induction of apoptosis in cancer cells.

For instance, a study on novel indolin-2-one derivatives showed that a particularly potent compound induced apoptosis in A549 lung cancer cells and arrested the cell cycle in the G2/M phase. nih.gov

The Bcl-2 family includes both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like Bax). biosynth.com The balance between these proteins determines a cell's fate. youtube.com Apoptotic stimuli can lead to the activation of Bax, which then permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c. nih.govglpbio.com This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. glpbio.comnih.gov

Some studies have shown that certain compounds can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and subsequently activating caspase-3. nih.gov Anti-apoptotic proteins like Bcl-2 can block this process by preventing the release of mitochondrial proteins and inhibiting caspase activation. nih.govglpbio.com Overexpression of Bcl-2 can make cells resistant to apoptosis. nih.govnih.gov Therefore, inhibitors that can either downregulate Bcl-2 or promote the function of pro-apoptotic members are of significant interest. The ability of certain indolin-2-one derivatives to induce apoptosis suggests their interaction with these critical regulatory proteins. nih.gov

Induction of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a critical mechanism through which certain chemical compounds can exert biological effects, including therapeutic and toxicological outcomes. ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can induce cellular damage by oxidizing lipids, proteins, and nucleic acids. This can lead to the activation of various signaling pathways, and in some cases, trigger programmed cell death or apoptosis in targeted cells.

While the indolin-2-one scaffold is present in many biologically active molecules, current research has more frequently highlighted the antioxidant and ROS scavenging properties of this class of compounds rather than their ability to induce ROS. Studies on various substituted indolin-2-one and indoline-2-thione (B1305242) derivatives have demonstrated their efficacy as radical scavengers, suggesting a potential protective role against oxidative damage. nih.govresearchgate.net For instance, research has shown that certain indoline (B122111) derivatives can effectively combat oxidative damage by scavenging free radicals. nih.govresearchgate.net

Furthermore, investigations into other indole-based compounds have revealed their potential as neuroprotective agents by mitigating oxidative stress. nih.gov However, there is a lack of specific studies focusing on the induction of ROS by 3-Benzyl-5-chloro-indolin-2-one. The cellular response to a specific compound is highly dependent on its unique structural features and the cellular context. Therefore, without direct experimental evidence, it is not possible to definitively state whether this compound induces ROS generation.

Inhibition of Specific Enzymes (e.g., Dihydrofolate Reductase, Aminopeptidase N)

The indolin-2-one core structure is a versatile scaffold that has been incorporated into inhibitors of a wide range of enzymes. The specific biological activity of a derivative is determined by the nature and position of its substituents, which influence its binding affinity and selectivity for the target enzyme's active site.

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. nih.govwikipedia.org While there is no direct evidence of this compound inhibiting DHFR, studies on other indolin-2-one derivatives suggest that this scaffold can be effective. For example, a novel indolin-2-one derivative incorporating a thiazole (B1198619) moiety has been shown to be a potent inhibitor of DHFR, with an IC50 value of 40.71 ± 1.86 nM, which is superior to the reference drug Methotrexate. nih.gov This indicates that the indolin-2-one structure can serve as a platform for the development of effective DHFR inhibitors. The presence of the benzyl (B1604629) and chloro groups on the this compound molecule would likely influence its interaction with the enzyme's binding pocket, but specific inhibitory activity would need to be confirmed through experimental testing.

Aminopeptidase N (APN) Inhibition:

Aminopeptidase N (APN/CD13) is a zinc-containing metalloprotease that plays a significant role in tumor angiogenesis, invasion, and metastasis. nih.govnih.gov Its inhibition is a promising strategy for cancer therapy. Research has shown that derivatives of indoline-2,3-dione, a closely related structure to indolin-2-one, can act as potent and selective inhibitors of APN. nih.gov One such derivative exhibited an IC50 value of 0.074 ± 0.0026 μM against APN, highlighting the potential of the core structure for designing effective APN inhibitors. nih.gov The specific inhibitory capacity of this compound against Aminopeptidase N has not been reported, and would be dependent on how the benzyl and chloro substituents interact with the enzyme's active site.

Interaction with Protein Aggregation Pathways (e.g., α-Synuclein Inhibition)

The aggregation of the α-synuclein protein is a hallmark of neurodegenerative disorders such as Parkinson's disease. The inhibition of this aggregation process is a key therapeutic strategy. The indolin-2-one scaffold has emerged as a promising starting point for the design of α-synuclein aggregation inhibitors.

Studies on 3-(benzylidene)indolin-2-one derivatives have shown that these compounds can bind to α-synuclein fibrils. nih.govnih.gov While compounds with a single double bond at the 3-position showed modest affinity, structural modifications, such as the introduction of an N-benzyl group, have been found to increase binding to α-synuclein and improve selectivity over other amyloid proteins like β-amyloid and tau fibrils. nih.govnih.gov

Isotopically labeled 1-benzyl-(Z)-3-(benzylidene)indolin-2-one has been synthesized to study its metabolism, underscoring the interest in this class of compounds as potential therapeutic agents for Parkinson's disease. nih.gov Although direct studies on this compound are not available, the existing research on closely related analogs suggests that this compound could potentially interact with and modulate the aggregation of α-synuclein. The specific effects would, of course, depend on the precise stereochemistry and electronic properties conferred by the benzyl and chloro substituents.

General Kinase Inhibitory Activities and Associated Cellular Effects

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a common feature of many diseases, including cancer. mdpi.com The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry for the development of kinase inhibitors. Numerous approved and investigational drugs feature this core structure.

Derivatives of 3-substituted indolin-2-ones have been shown to be a novel class of tyrosine kinase inhibitors with selectivity toward different receptor tyrosine kinases (RTKs). researchgate.net The nature of the substituent at the C-3 position is a key determinant of the selectivity profile. For instance, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring have demonstrated high selectivity for EGF and Her-2 RTKs. researchgate.net

The presence of a chloro substituent on the indolin-2-one ring is also a common feature in many kinase inhibitors. For example, 5-chloro-substituted pyrimido[4,5-b]indole-2,4-diamines have been designed as potent and selective VEGFR-2 inhibitors. nih.gov Furthermore, a study on 1-benzyl-5-bromoindolin-2-one derivatives revealed potent inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range. mdpi.comnih.gov

Given that this compound possesses both a benzyl group at the 3-position and a chloro group at the 5-position, it is highly plausible that this compound exhibits kinase inhibitory activity. The specific kinases it targets and the associated cellular effects would need to be determined through comprehensive screening and biological assays.

Table of Investigated Indolin-2-one Derivatives and their Biological Targets

| Compound/Derivative Class | Biological Target/Activity | Key Findings | Reference(s) |

| 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one | Dihydrofolate Reductase (DHFR) | Potent inhibitor with an IC50 of 40.71 ± 1.86 nM. | nih.gov |

| 1-benzyl-5-bromoindolin-2-one derivatives | VEGFR-2 | Showed good inhibitory activity with IC50 values as low as 0.503 µM. | mdpi.comnih.gov |

| Indoline-2,3-dione derivatives | Aminopeptidase N (APN) | Compound 12a exhibited an IC50 of 0.074 ± 0.0026 μM. | nih.gov |

| 3-(benzylidene)indolin-2-one derivatives | α-Synuclein Fibrils | N-benzyl substitution increased binding and selectivity. | nih.govnih.gov |

| 3-(substituted benzylidenyl)indolin-2-ones | EGF and Her-2 RTKs | Bulky phenyl ring substituents conferred high selectivity. | researchgate.net |

Applications in Chemical Biology and Translational Research Directions Non Clinical

Development of Indolin-2-one Derivatives as Chemical Probes for Cellular Pathways

Indolin-2-one derivatives are actively being developed as chemical probes to investigate complex cellular and pathological pathways, particularly in neurodegenerative diseases. Research has focused on synthesizing and evaluating 3-(benzylidene)indolin-2-one derivatives as specialized ligands for protein aggregates such as alpha-synuclein (B15492655) (α-syn), beta-amyloid (Aβ), and tau fibrils, which are hallmarks of various neurodegenerative conditions. acs.orgnih.gov

Initial studies showed that compounds with a basic 3-(benzylidene)indolin-2-one structure had only a modest affinity for α-syn fibrils and lacked selectivity over Aβ or tau fibrils. acs.orgnih.gov However, strategic structural modifications have led to significant improvements. The introduction of an N-benzyl group on the indoline (B122111) nitrogen, a feature related to the title compound, was found to increase binding affinity and confer a reasonable degree of selectivity for α-syn fibrils. acs.orgnih.gov Further optimization, such as extending the conjugation and adding specific substituents like a para-nitro group to the benzylidene ring, helped in identifying isomers with preferential binding, providing key structural insights for designing more effective and selective probes. acs.orgnih.gov These molecules serve as critical tools for imaging and studying the progression of protein misfolding diseases in research settings.

Identification and Optimization of Lead Compounds for Targeted Molecular Interventions

The indolin-2-one core is a cornerstone in the discovery and optimization of lead compounds for targeted molecular interventions, primarily as kinase inhibitors. cancertreatmentjournal.com The scaffold's ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases makes it an ideal starting point for drug design. cancertreatmentjournal.comresearchgate.net The 5-chloro substitution, as seen in 3-Benzyl-5-chloro-indolin-2-one, is a common and effective modification that enhances hydrophobic interactions within the target's binding pocket. cancertreatmentjournal.com

The process often begins with a hit compound from a screening library, which is then systematically modified to enhance potency and selectivity. This "pharmacophore hybridization" approach has been used to design novel series of indolin-2-one derivatives targeting specific kinases like p21-activated kinase 4 (PAK4), a protein implicated in cancer cell proliferation and migration. nih.gov By combining the indolin-2-one scaffold with other pharmacophores, researchers have developed compounds with potent inhibitory activity in the nanomolar range. nih.gov For example, one optimized derivative demonstrated significant anti-proliferative effects in A549 lung cancer cells by arresting the cell cycle and inhibiting key signaling pathways. nih.gov

This strategy of molecular hybridization has led to the development of numerous indolin-2-one-based compounds with promising preclinical activity.

Table 1: Anticancer Activity of Selected Indolin-2-one Derivatives

| Compound | Target Cell Line | Activity (IC50) | Key Finding | Source |

|---|---|---|---|---|

| Compound 12g (PAK4 Inhibitor) | A549 (Lung Cancer) | 0.83 µM | Potently inhibited PAK4/LIMK1/cofilin signaling pathways and induced G2/M cell cycle arrest. | nih.gov |

| Compound 5h (Thiazolidinone Hybrid) | HT-29 (Colon Cancer) | 0.016 µM | Showed remarkable cytotoxicity and selectivity against HT-29 cancer cells. | researchgate.net |

| Compound 5h (Thiazolidinone Hybrid) | H460 (Lung Cancer) | 0.0037 µM | Demonstrated high potency against H460 lung cancer cells. | researchgate.net |

| Compound IVc (Thiadiazole Hybrid) | Breast Cancer Panel | 1.47 µM | Exhibited potent activity against a panel of breast cancer cell lines. | acs.org |

| Compound VIc (Aziridine Hybrid) | Colon Cancer Panel | 1.40 µM | Showed the highest inhibition for a panel of colon cancer cell lines. | acs.org |

Exploration as Antimicrobial and Antiparasitic Agents

Derivatives of the indolin-2-one scaffold are being investigated for their potential as antimicrobial and antiparasitic agents. nih.gov Research has shown that certain arylidene indolin-2-ones exhibit significant biological activity against various pathogens. nih.gov The antimicrobial effect is highly dependent on the nature of the substituent on the arylidene ring.

For instance, studies on a series of novel indolin-2-ones with an arylidene motif revealed that a compound featuring a 2-thienyl group had good antimicrobial activity against Bacillus cereus. nih.gov Meanwhile, derivatives containing 3-aminophenyl or 2-pyridyl groups showed the best antifungal activities against all tested fungal strains, including Candida species. nih.gov These compounds were also identified as promising candidates against MCF-7 cancer cell lines, indicating a dual biological activity that is of interest for further drug development. nih.gov

The broader class of benzyl-substituted heterocyclic compounds, which includes the 3-benzyl-indolin-2-one structure, has also shown promise in antiparasitic research, with some analogues demonstrating activity against parasites like Trichomonas vaginalis. This highlights the potential of the scaffold in addressing infectious diseases.

Table 2: Antimicrobial Activity of Selected Arylidene Indolin-2-one Derivatives

| Compound Motif | Target Organism | Activity | Source |

|---|---|---|---|

| 2-thienyl (4h) | Bacillus cereus | Good antimicrobial activity | nih.gov |

| 3-aminophenyl (4d) | Fungal strains (tested) | Best antifungal activity | nih.gov |

| 2-pyridyl (4g) | Fungal strains (tested) | Best antifungal activity | nih.gov |

Role as Key Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The indolin-2-one framework is a versatile and crucial intermediate in the synthesis of complex natural products and other bioactive molecules. acs.orgpsu.edu Its inherent reactivity allows it to serve as a foundational building block for constructing intricate molecular architectures, particularly those found in marine alkaloids.

A notable application of this is in the total synthesis of (±)-flustramine A and (±)-flustramine C, which are reverse-prenylated marine natural products. acs.orgpsu.edu The synthetic strategy involved preparing 3,3-disubstituted 2-indolinones by reacting 3-bromo-3-alkyl-2-indolinones with various nucleophiles. acs.org This method demonstrates the utility of the indolin-2-one core in complex carbon-carbon bond-forming reactions. The indole (B1671886) nucleus is also a starting point for creating other complex heterocyclic systems, such as tetrahydropyrido[1,2-a]indol-6-one, a scaffold present in pharmacologically active alkaloids like strychnine (B123637) and eburnamonine. acs.org These synthetic routes underscore the importance of indolin-2-one intermediates in accessing biologically significant and structurally diverse molecules. researchgate.netresearchgate.net

Potential in Materials Science and Other Non-Biological Chemical Disciplines

While the primary focus of research on indolin-2-one derivatives has been biological, the core scaffold possesses photophysical properties that suggest potential applications in materials science. rsc.orgrsc.org Direct applications of this compound in this field are not yet widely reported, but studies on related structures are paving the way.

Research into isoindigo analogues, which are derived from indolin-2-one, has revealed interesting photophysical behaviors. rsc.orgrsc.org For example, 3,3′-(ethane-1,2-diylidene)bis(indolin-2-one), a flexible dimer of two 2-oxindole rings, can exist in several isomeric forms (E,E', Z,Z', and Z,E'), each with distinct electronic and photophysical properties. rsc.orgrsc.org These isomers show different transient absorption maxima and excited-state lifetimes compared to the parent isoindigo compound, with behavior that is influenced by solvent polarity. rsc.org The potential of such extended π-conjugated systems to serve as building blocks for conjugated polymers for photovoltaic applications has been noted. rsc.org Furthermore, the synthesis of novel triene merocyanines from indolin-2-one derivatives highlights their use in creating new dyes with specific absorption characteristics. beilstein-journals.org These findings suggest that the indolin-2-one scaffold, including variants like this compound, could be explored for the development of novel organic electronic materials, sensors, and dyes.

Concluding Remarks and Future Research Outlook for 3 Benzyl 5 Chloro Indolin 2 One

Synthesis of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs based on the indolin-2-one scaffold is a primary strategy for enhancing therapeutic efficacy. Research efforts are concentrated on synthesizing derivatives with carefully chosen substituents to improve both the potency and specificity for biological targets.

A common synthetic route involves the Knoevenagel condensation of a substituted oxindole (B195798), such as 6-chloro oxindole, with various aromatic or heteroaromatic aldehydes. nih.gov This method allows for the introduction of diverse functional groups onto the benzylidene portion of the molecule. For instance, studies have shown that introducing substituents with different stereoelectronic properties, such as cyano, nitro, dimethylamino, or phenolic groups, can significantly modulate biological activity. nih.gov

Further modifications often involve alkylation or arylation at the indolinone nitrogen (N-1 position). For example, substituting the indoline (B122111) nitrogen with an N-benzyl group has been shown to increase binding affinity for certain targets like α-synuclein fibrils. nih.gov The goal of these synthetic endeavors is to create compounds that fit more precisely into the binding sites of target proteins, thereby enhancing their inhibitory power and reducing off-target effects. One study successfully developed derivatives of 1-benzyl-5-bromoindolin-2-one that showed potent anticancer activity by targeting VEGFR-2. mdpi.com The synthesis of these new chemical entities is crucial for expanding the therapeutic arsenal (B13267) against complex diseases like cancer. mdpi.com

Table 1: Examples of Synthesized Indolin-2-one Analogs and Their Biological Focus

| Base Scaffold | Modification Strategy | Resulting Analog Type | Biological Target/Activity | Reference |

| 6-Chloro oxindole | Knoevenagel condensation with various aldehydes | 3-Arylidenylindolin-2-ones | c-Src kinase inhibition | nih.gov |

| Indolin-2-one | Alkylation at the indolinone nitrogen | N-benzyl-3-(benzylidene)indolin-2-ones | α-synuclein fibril binding | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one | Addition of a hydrazone linker to arylthiazole | Hydrazonoindolin-2-ones | Anticancer (MCF-7, A-549), VEGFR-2 inhibition | mdpi.com |

| 5-Chloro-indole-2-carboxylate | Reductive amination with various amines | Pyrrolo[3,4-b]indol-3-ones | EGFR/BRAF pathway inhibition | mdpi.com |

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery increasingly relies on the synergy between computational modeling and traditional experimental work. For the indolin-2-one class of compounds, this integrated approach is essential for rational drug design.

Molecular docking and dynamic simulations are powerful computational tools used to predict and analyze the binding interactions between a ligand (the indolin-2-one analog) and its target protein. mdpi.com These models can elucidate how a molecule fits into the active site of an enzyme, such as a kinase. For example, modeling studies have helped to understand how an amino group can increase affinity towards the ATP-binding site of the c-Src kinase or how bulkier groups can improve interactions within the enzymatic pocket. nih.gov Similarly, docking studies of a 5-chloro-indole derivative within the BRAF V600E active site revealed that its 5-chloro-indole moiety stacks between specific amino acid residues, providing insight into its inhibitory mechanism. mdpi.com

This computational insight guides the synthetic chemist in deciding which functional groups to add or modify to optimize binding. The synthesized compounds are then evaluated through in vitro biological assays, such as cell viability and enzyme inhibition assays. mdpi.commdpi.com The experimental results, in turn, provide crucial feedback to refine the computational models. This iterative cycle of design, synthesis, testing, and model refinement accelerates the discovery of compounds with improved pharmacological profiles.

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. researchgate.net This has led to the rise of polypharmacology, an approach that involves designing single chemical entities capable of modulating multiple biological targets simultaneously. researchgate.netnih.gov This strategy can offer advantages over combination therapies (using multiple drugs), such as a more predictable pharmacokinetic profile, reduced risk of drug-drug interactions, and potentially improved patient compliance. nih.gov

The indolin-2-one scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov Given that derivatives of this core structure have shown activity against a range of targets—including various protein kinases (c-Src, VEGFR-2, EGFR, BRAF) and protein aggregates (α-synuclein)—there is a clear opportunity to design single molecules that can hit several key nodes in a disease network. nih.govnih.govmdpi.commdpi.com For instance, a single indolin-2-one derivative could potentially be engineered to inhibit both EGFR and BRAF, which are crucial in certain cancers. mdpi.com The development of such multi-target drugs is considered a promising therapeutic approach for complex diseases. researchgate.net

Emerging Research Areas and Unaddressed Challenges in Indolin-2-one Chemistry

The chemistry of indolin-2-ones continues to evolve, with several emerging research areas and persistent challenges.

Emerging Areas:

Targeting Protein Aggregates: Beyond kinase inhibition, indolin-2-one derivatives are being explored as ligands for protein aggregates associated with neurodegenerative diseases, such as α-synuclein fibrils in Parkinson's disease. nih.gov This represents a significant expansion of the therapeutic applications for this chemical class.

Novel Kinase Targets: While established targets like VEGFR and EGFR are common, research is extending to other kinases involved in cancer cell signaling and drug resistance. nih.gov The adaptability of the indolin-2-one scaffold makes it a valuable platform for developing inhibitors against newly identified kinase targets.

Unaddressed Challenges:

Kinase Selectivity: A major challenge in the development of kinase inhibitors is achieving selectivity. Many kinases share structural similarities in their ATP-binding pockets, making it difficult to design drugs that inhibit a specific target without affecting others, which can lead to off-target effects. wiley.com

Acquired Drug Resistance: Cancer cells can develop resistance to targeted therapies over time, often through secondary mutations in the target protein. A key challenge is to design next-generation indolin-2-one inhibitors that can overcome these resistance mechanisms.

Isomer Separation: The synthesis of certain indolin-2-one derivatives can result in mixtures of geometric isomers (e.g., E/Z isomers), which may have different biological activities. These isomers can be difficult to separate, posing a challenge for manufacturing and pharmacological characterization. mdpi.com

Future research will need to address these challenges through innovative synthetic strategies and a deeper understanding of the structural biology of drug-target interactions.

Q & A

Basic: What are the common synthetic routes for preparing 3-benzyl-5-chloro-indolin-2-one?

Methodological Answer:

The synthesis typically involves Knoevenagel condensation between 5-chloro-indolin-2-one and benzaldehyde derivatives under acidic or basic conditions. For example:

- Step 1: React 5-chloro-indolin-2-one with benzaldehyde in acetic acid under reflux to form the 3-benzylidene intermediate .

- Step 2: Reduce the double bond (if needed) using catalytic hydrogenation or other reducing agents to yield this compound .

- Key Variables: Solvent choice (e.g., DMF for solubility vs. methanol for milder conditions) and reaction time (3–12 hours) significantly impact yield .

Basic: How is the stereochemistry (Z/E configuration) of 3-benzylidene-indolin-2-one derivatives determined experimentally?

Methodological Answer:

- 1D/2D NOE NMR: For stable compounds in DMSO-d6, 2D NOESY identifies spatial proximity between the benzylidene proton and the indole NH, confirming Z-configuration .

- X-ray Crystallography: Unstable compounds (e.g., 5-chloro-2’,6’-dichloro derivatives) require crystallographic analysis to resolve E-configuration, as seen in C27–C28 bond length (1.372 Å) and torsion angles .

- Solvent Effects: Z:E ratios can shift in polar solvents due to electronic delocalization; monitor via time-dependent NMR .

Advanced: How do electronic effects of 5-substituents influence the isomerization dynamics of 3-benzylidene-indolin-2-ones?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): 5-Nitro or 5-acetyl substituents stabilize the Z-configuration by enhancing conjugation with the indole NH lone pair, locking the isomer ratio over time .

- Electron-Donating Groups (EDGs): 5-Halo substituents (Cl, Br) allow gradual isomerization to E-configuration due to reduced resonance stabilization. Track via HPLC or NMR kinetics .

- Design Tip: Use computational modeling (e.g., DFT) to predict substituent effects on transition-state energy barriers .

Advanced: What are the challenges in refining crystallographic data for this compound derivatives?

Methodological Answer:

- Disorder in Benzyl Groups: Flexible benzyl moieties often cause crystallographic disorder. Mitigate by slow evaporation crystallization in non-polar solvents (e.g., hexane/ethyl acetate) .

- Twinned Crystals: High-resolution data (≤1.0 Å) and SHELXL refinement are critical for resolving twinning, as demonstrated for 5-chloro-2’,6’-dichloro derivatives .

- Validation: Cross-check with Hirshfeld surface analysis to validate hydrogen bonding and π-π stacking interactions .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: 1H/13C NMR identifies substitution patterns (e.g., 5-Cl at δ 7.35–7.38 ppm in DMSO-d6) and Z/E configuration via vinyl proton coupling .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 470.9416 for a tribromo analog) and isotope patterns .

- FTIR: Detect carbonyl stretch (C=O) at ~1700 cm⁻¹ and NH stretch at ~3200 cm⁻¹ .

Advanced: How to resolve contradictions in reported bioactivity data for structurally similar indolin-2-ones?

Methodological Answer:

- Control Experiments: Replicate assays under identical conditions (e.g., pH, solvent purity) to isolate compound-specific effects .

- Meta-Analysis: Compare crystallographic (SHELX-refined) and spectroscopic data across studies to identify structural discrepancies (e.g., unaccounted solvates) .

- Statistical Validation: Apply multivariate analysis to distinguish assay noise from true structure-activity relationships .

Basic: What role does the 5-chloro substituent play in the reactivity of indolin-2-one derivatives?

Methodological Answer:

- Steric Effects: The 5-Cl group directs electrophilic substitution to the 4- or 6-position due to steric hindrance .

- Electronic Effects: Enhances electrophilicity of the indole carbonyl, facilitating nucleophilic additions (e.g., Grignard reagents) .

- Case Study: 5-Cl derivatives show higher thermal stability (mp 256–259°C) compared to non-halogenated analogs .

Advanced: How to optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer:

- Catalyst Screening: Test NaH, K2CO3, or DBU for base-catalyzed condensations; NaH in DMF yields >80% in 3 hours .

- Solvent Optimization: Replace methanol with PEG-400/DMF mixtures to improve solubility and reduce side reactions .

- Workflow: Use automated liquid handlers for high-throughput screening of temperature (25–100°C) and stoichiometry .

Basic: What are the common impurities in this compound synthesis, and how are they removed?

Methodological Answer:

- Byproducts: Unreacted benzaldehyde (detected via TLC, Rf ~0.7 in ethyl acetate/hexane) and dimeric adducts.

- Purification:

Advanced: How to design a mechanistic study for 3-benzylidene-indolin-2-one isomerization?

Methodological Answer:

- Isotopic Labeling: Introduce deuterium at the indole NH to track proton transfer via 2H NMR .

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to measure rate constants under varying temperatures (25–60°C) .

- Computational Modeling: Map reaction coordinates with Gaussian09 to identify transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.